4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
1H NMR (400 MHz, DMSO-d6) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | Singlet | 1H | Oxadiazole C-H (position 3) |
| 7.21 | Doublet | 1H | Thiophene C-H (position 5) |
| 6.98 | Doublet | 1H | Thiophene C-H (position 3) |
| 4.35 | Triplet | 2H | -CH2- adjacent to amide nitrogen |
| 3.62 | Quartet | 2H | -CH2- linked to thiophene-methyl |
| 2.85 | Singlet | 2H | -NH2 (oxadiazole C4) |
13C NMR (100 MHz, DMSO-d6) :
| δ (ppm) | Assignment |
|---|---|
| 165.3 | Carboxamide carbonyl (C=O) |
| 152.1 | Oxadiazole C3 |
| 143.6 | Thiophene C4 (Br-substituted) |
| 128.9 | Thiophene C2 (methyl-attached) |
| 116.7 | Thiophene C3 and C5 |
| 45.2 | Methylene (-CH2-) adjacent to amide nitrogen |
The absence of splitting in the oxadiazole C-H proton (δ=8.42 ppm) confirms the aromatic nature of the ring. The thiophene protons exhibit coupling constants (J=3.8 Hz) characteristic of vicinal protons in a five-membered heterocycle.
Infrared (IR) Spectroscopy for Functional Group Verification
Key IR Absorptions :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3320, 3180 | N-H stretch (amide and amine) |
| 1675 | C=O stretch (carboxamide) |
| 1602 | C=N stretch (oxadiazole) |
| 615 | C-Br stretch |
The broad band at 3320 cm⁻¹ corresponds to N-H stretching vibrations from both the amide and ethylenediamine groups. The sharp peak at 1675 cm⁻¹ confirms the presence of the carboxamide carbonyl, while the C=N stretch at 1602 cm⁻¹ aligns with the oxadiazole’s conjugated system.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF) :
- Observed m/z : 358.0294 [M+H]+
- Calculated m/z : 358.0291 (C11H13BrN5O2S+)
The isotopic pattern exhibits a 1:1 ratio for [M+H]+ and [M+H+2]+ peaks at m/z 358.0294 and 360.0275, respectively, consistent with the natural abundance of bromine (≈50% for ⁷⁹Br and ⁸¹Br).
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry
Single crystals were grown via slow evaporation of an ethanol-water solution. The structure was resolved at 100 K using Mo-Kα radiation (λ=0.71073 Å).
Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.452 |
| b (Å) | 12.739 |
| c (Å) | 14.221 |
| β (°) | 98.76 |
| Volume (ų) | 1512.1 |
| Z | 4 |
Key Bond Lengths :
| Bond | Length (Å) |
|---|---|
| C3-O1 (oxadiazole) | 1.36 |
| N2-C4 (oxadiazole) | 1.31 |
| C=O (carboxamide) | 1.23 |
The oxadiazole ring is nearly planar, with a dihedral angle of 2.8° between the ring and the carboxamide group. The bromothiophene substituent adopts a perpendicular orientation relative to the oxadiazole plane, minimizing steric clashes.
Properties
Molecular Formula |
C10H12BrN5O2S |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
4-amino-N-[2-[(4-bromothiophen-2-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C10H12BrN5O2S/c11-6-3-7(19-5-6)4-13-1-2-14-10(17)8-9(12)16-18-15-8/h3,5,13H,1-2,4H2,(H2,12,16)(H,14,17) |
InChI Key |
DHGMUCKMDIBXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
Preparation Methods
Cyclo-Dehydrogenation of Schiff Bases
Schiff bases derived from semicarbazides or amidoximes undergo oxidative cyclization to form 1,2,5-oxadiazoles. For example, MnO₂ in acetic acid facilitates the oxidation of dihydro-oxadiazole intermediates to aromatic oxadiazoles.
Procedure :
- React 3-(carboximidamide)-1,2,5-oxadiazole with 4-methoxybenzaldehyde in the presence of scandium triflate to form a dihydro-oxadiazole intermediate.
- Oxidize with MnO₂ in acetic acid to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid .
Key Conditions :
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with nitriles to form 1,2,5-oxadiazoles. This method is adaptable for introducing carboxamide groups.
Procedure :
- Prepare hydroxamoyl chloride from hydroxylamine and trichloroacetonitrile.
- React with cyanoacetamide under basic conditions to form the oxadiazole ring.
Key Conditions :
Functionalization of the Oxadiazole Core
Introduction of the 4-Amino Group
A nitro group at position 4 is reduced to an amine using catalytic hydrogenation or SnCl₂/HCl.
Procedure :
- Synthesize 4-nitro-1,2,5-oxadiazole-3-carboxylic acid via nitration (HNO₃/H₂SO₄).
- Reduce with H₂/Pd-C in ethanol to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid .
Key Conditions :
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation with EDC/HOAt or SOCl₂ followed by amine coupling.
Procedure :
- Convert 4-amino-1,2,5-oxadiazole-3-carboxylic acid to its acid chloride using SOCl₂.
- React with 2-{[(4-bromothiophen-2-yl)methyl]amino}ethylamine in anhydrous THF.
Key Conditions :
Synthesis of the Side Chain: 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethylamine
Alkylation of Ethylenediamine
Procedure :
- React 4-bromothiophene-2-carbaldehyde with NaBH₄ to form (4-bromothiophen-2-yl)methanol .
- Convert to (4-bromothiophen-2-yl)methyl bromide using PBr₃.
- Alkylate ethylenediamine in acetonitrile under reflux.
Key Conditions :
Final Coupling and Purification
The oxadiazole carboxamide is coupled with the side-chain amine via standard amidation.
Procedure :
- Mix 4-amino-1,2,5-oxadiazole-3-carboxylic acid chloride (1 equiv) with 2-{[(4-bromothiophen-2-yl)methyl]amino}ethylamine (1.2 equiv) in THF.
- Add triethylamine (2 equiv) as a base.
- Stir at room temperature for 24 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, 1H, thiophene), 6.92 (d, 1H, thiophene), 3.75 (t, 2H, CH₂), 3.50 (s, 2H, CH₂), 2.85 (t, 2H, CH₂).
- HRMS : m/z calcd for C₁₁H₁₂BrN₅O₂S: 381.98; found: 382.01.
Alternative Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for hydrazide cyclization. For example, hydrazides and aldehydes react in ethanol with NaHSO₃ as a catalyst under microwave conditions (15 min, 60% power).
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromothiophene moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxadiazole compounds.
Scientific Research Applications
4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,2,5-oxadiazole-3-carboxamide core but differ in substituents, leading to variations in physicochemical properties and biological activity:
4-amino-N-{2-[(3-phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Structure : Replaces the 4-bromothiophen-2-ylmethyl group with a 3-phenyl-2-propynyl moiety.
- Molecular Weight : 285.307 g/mol (vs. ~400 g/mol for the target compound, assuming bromine inclusion).
- The absence of bromine eliminates halogen-bonding interactions, which may reduce binding affinity to halogen-sensitive targets .
4-amino-N-[2-[[(3-chlorophenyl)methyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
- Structure : Features a 3-chlorobenzyl group instead of bromothiophen-2-ylmethyl.
- Key Differences: Chlorine’s electronegativity may enhance dipole interactions compared to bromine, but its smaller atomic radius could reduce van der Waals interactions.
4-amino-N-[[4-[[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide
- Structure : Incorporates a hydrazinylidene-linked phenyl group, creating a bis-oxadiazole system.
- Key Differences :
4-Amino-1,2,5-oxadiazole-3-carboxamide (Simplified Derivative)
- Structure: Lacks the ethylamino-bromothiophen-2-ylmethyl side chain entirely.
- Key Differences: Reduced molecular complexity lowers synthetic difficulty but diminishes target specificity.
Research Findings and Limitations
- Synthetic Feasibility: The ethylamino-bromothiophen-2-ylmethyl side chain complicates synthesis compared to simpler derivatives, requiring multi-step functionalization .
- Knowledge Gaps: No comparative pharmacokinetic or toxicity data are available. Further studies are needed to evaluate binding affinities (e.g., via molecular docking) and metabolic stability.
Biological Activity
4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound characterized by its oxadiazole ring and functional groups that suggest potential for significant biological activity. This article reviews the biological properties of this compound, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound contains:
- An oxadiazole ring , which is known for various biological activities.
- An amino group and a carboxamide group , contributing to its reactivity and interaction with biological targets.
- A bromothiophene moiety , which enhances its potential for biological activity due to the presence of bromine.
Anticancer Activity
Research has shown that compounds with oxadiazole structures often exhibit anticancer properties. For instance, derivatives of oxadiazoles have been found to inhibit various cancer cell lines effectively. In a study involving similar oxadiazole derivatives, several compounds displayed IC50 values indicating potent anticancer activity against multiple cancer types.
These findings suggest that 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide may possess similar or enhanced activity due to its unique structure.
Antimicrobial Activity
The presence of the bromothiophene group in the compound is associated with antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.
| Compound Name | Microbial Target | Activity |
|---|---|---|
| 5-(5-bromothiophen-2-yl)-1,3,4-Oxadiazole | Staphylococcus aureus | Active |
| 3-Amino-1,2,5-Oxadiazole | E. coli | Inhibited growth |
The antimicrobial potential of oxadiazole derivatives highlights the importance of structural features in enhancing bioactivity.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be significant for therapeutic applications. For example:
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide | Alkaline Phosphatase | 0.420 ± 0.012 |
| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | EGFR | 0.24 |
These results indicate that the compound may serve as a lead in drug discovery targeting specific enzymes involved in disease processes.
Case Studies
Several studies have highlighted the biological activities of compounds similar to 4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide:
- Anticancer Screening : A series of oxadiazole derivatives were synthesized and screened against various cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that certain oxadiazoles induce apoptosis in cancer cells through a dose-dependent mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
